molecular formula C9H21N3 B3053807 N-(Piperidinoethyl)ethylenediamine CAS No. 5625-69-4

N-(Piperidinoethyl)ethylenediamine

Cat. No.: B3053807
CAS No.: 5625-69-4
M. Wt: 171.28 g/mol
InChI Key: QOAHNQKCWITUJK-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The significance of N-(Piperidinoethyl)ethylenediamine in modern chemical science stems from its versatile amine-rich structure. This structure makes it a valuable building block in the synthesis of more complex molecules. wikipedia.org Its applications are explored across several fields, including analytical chemistry, materials science, and pharmaceutical research.

In analytical chemistry, it has been utilized in methods for the quantitative analysis of substances like nitrates and nitrites. smolecule.com In the realm of materials science, ethylenediamines are known to serve as foundational units for creating polymers and other materials, suggesting potential for this compound in the development of new materials with specific properties. ontosight.ai

The compound also serves as a precursor in the synthesis of various agrochemicals and chelation agents. smolecule.com In pharmaceutical and biochemical research, derivatives of piperidine (B6355638) and ethylenediamine (B42938) are subjects of study for potential biological activities. smolecule.com Research has indicated that compounds with similar structural motifs are investigated for antimicrobial properties and for their cytotoxic effects on cancer cells, making them candidates for further exploration in drug discovery. smolecule.com

Fundamental Structural Features and Research Implications

The fundamental structure of this compound, with the molecular formula C₉H₂₁N₃, consists of a piperidine ring linked to an ethylenediamine backbone. smolecule.com This arrangement of atoms, particularly the presence of multiple nitrogen atoms, has several implications for its chemical reactivity and research applications.

The nitrogen atoms within the molecule can act as ligands, enabling the formation of coordination complexes with various metal ions. This property is of significant interest in the field of coordination chemistry. smolecule.com The amine functionalities also mean the compound can readily participate in several types of chemical reactions, including:

Alkylation: The amine groups can react with alkyl halides, leading to the formation of more complex amine structures. smolecule.com

Condensation Reactions: It can react with aldehydes or ketones to produce imines and other nitrogen-containing heterocyclic compounds. smolecule.com

These reactive capabilities make this compound a versatile intermediate for chemical synthesis. wikipedia.org

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine
Molecular Formula C₉H₂₁N₃ smolecule.comuni.lu
Molecular Weight 171.29 g/mol
SMILES C1CCN(CC1)CCNCCN uni.lu
InChIKey QOAHNQKCWITUJK-UHFFFAOYSA-N uni.lu

The structural characteristics of this compound can be compared with other ethylenediamine derivatives to understand its unique properties.

Compound NameSubstituent GroupKey Research Applications
This compound PiperidinoethylPrecursor for chelation agents, pharmaceuticals, and agrochemicals. smolecule.com
N-[2-(1-piperazinyl)ethyl]ethylenediamine 2-(1-piperazinyl)ethylUsed in chemical synthesis. chemeo.com
Ethylenediamine (none)Widely used building block in chemical synthesis, corrosion inhibitor, and solvent. wikipedia.orgnih.gov
N-(1-Naphthyl)ethylenediamine 1-NaphthylUsed in histochemical staining and pesticide analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H21N3/c10-4-5-11-6-9-12-7-2-1-3-8-12/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAHNQKCWITUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063967
Record name 1,2-Ethanediamine, N-[2-(1-piperidinyl)ethyl]-
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Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5625-69-4
Record name N1-[2-(1-Piperidinyl)ethyl]-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1-(2-(1-piperidinyl)ethyl)-
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Record name 1,2-Ethanediamine, N1-[2-(1-piperidinyl)ethyl]-
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Record name 1,2-Ethanediamine, N-[2-(1-piperidinyl)ethyl]-
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Record name N-[2-(1-piperidinyl)ethyl]ethylenediamine
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Synthetic Methodologies for N Piperidinoethyl Ethylenediamine and Its Derivatives

Direct Alkylation Routes

Direct alkylation represents a straightforward approach to synthesizing N-(Piperidinoethyl)ethylenediamine. This method typically involves the reaction of ethylenediamine (B42938) with a piperidinoethyl halide, such as 1-(2-chloroethyl)piperidine (B1294334) or 1-(2-bromoethyl)piperidine, under basic conditions. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic attack of the amine group of ethylenediamine on the alkyl halide.

The reaction is commonly carried out in a polar aprotic solvent like acetonitrile. Optimization of reaction conditions, including stoichiometry and temperature (frequently in the range of 60–80°C), is crucial for maximizing the yield of the desired N-substituted product and minimizing side reactions. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization. For larger-scale industrial production, continuous-flow reactors may be employed to improve efficiency and reproducibility.

Another direct approach involves the reaction of a substituted ethylenediamine, such as N,N-dimethyl-N'-phenylethylenediamine, with a suitable alkyl halide like β-N-piperidinoethyl chloride. google.com This method allows for the introduction of the piperidinoethyl group onto a pre-existing substituted ethylenediamine scaffold.

Multi-step Synthesis Pathways

Multi-step synthesis pathways offer greater control over the final structure of N-substituted ethylenediamine derivatives, allowing for the introduction of various functional groups. These routes often begin with readily available and inexpensive starting materials.

Advanced Strategies for N-Substituted Ethylenediamine Derivative Synthesis

To address the limitations of traditional methods, researchers have developed more advanced and efficient strategies for synthesizing N-substituted ethylenediamine derivatives. These strategies often focus on improving yields, reducing costs, and increasing the versatility of the synthetic routes.

Nucleophilic Substitution Reactions in Ethylenediamine Scaffolds

Nucleophilic substitution is a fundamental reaction in the synthesis of N-substituted ethylenediamines. libretexts.org In this context, the nitrogen atoms of ethylenediamine act as nucleophiles, attacking electrophilic species. libretexts.org While direct alkylation with alkyl halides is a common example, other electrophiles can be used. libretexts.org

A significant challenge in the direct alkylation of amines is the potential for over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org To circumvent this, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a protected form of the amine nucleophile, can be employed. libretexts.org After the initial substitution, the protecting group is removed to yield the primary amine. libretexts.org

Nucleophilic acyl substitution is another important reaction, where a carboxylic acid derivative is attacked by a nucleophile, leading to the substitution of one acyl group for another. libretexts.org This can be a key step in building more complex ethylenediamine derivatives. libretexts.org

Ring Opening and Hydrolysis Techniques for Precursors

Ring-opening reactions of heterocyclic precursors provide an alternative route to N-substituted ethylenediamines. One such method involves the use of 2-ethyl-2-oxazoline (B78409), which can be cleaved and hydrolyzed with hydrochloric acid after reaction with an amine. However, this pathway often results in lower yields, around 52%. asianpubs.org Another precursor, 2-oxazolidone, can be used to achieve higher yields (around 78%), but the starting material is expensive. asianpubs.org

Michael Addition, Hydrazinolysis, and Curtius Rearrangements

A particularly effective and economical multi-step strategy involves a sequence of Michael addition, hydrazinolysis, and Curtius rearrangement. asianpubs.orggoogle.com This approach starts with the Michael addition of an amine (such as piperidine) to an α,β-unsaturated compound like ethyl acrylate (B77674). asianpubs.orgmasterorganicchemistry.comlibretexts.org This conjugate addition is often catalyzed by a Lewis acid, such as ferric chloride (FeCl₃·6H₂O), and can be performed in water at room temperature, leading to high yields of the corresponding β-amino ester. asianpubs.orgmasterorganicchemistry.comlibretexts.org

The resulting ester is then subjected to hydrazinolysis, where it is treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide. asianpubs.orgnih.govorganic-chemistry.org This reaction effectively converts the ester functional group into a precursor for the Curtius rearrangement. asianpubs.org

The final step is the Curtius rearrangement, a thermal decomposition of the acyl azide (B81097) (formed in situ from the acyl hydrazide) into an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.orgorgoreview.com The isocyanate is then hydrolyzed to yield the primary amine, which in this sequence corresponds to the desired N-substituted ethylenediamine. nih.govwikipedia.orgorgoreview.com This rearrangement proceeds with retention of configuration and is tolerant of a wide variety of functional groups. nih.govwikipedia.org

This three-step sequence has been shown to be a versatile and efficient method for preparing N-substituted and N,N-disubstituted ethylenediamine derivatives, with yields ranging from 30% to 76% on a multi-gram scale. asianpubs.org

Table 1: Comparison of Synthetic Methods for N-Substituted Ethylenediamine Derivatives

Method Starting Materials Key Intermediates Typical Yields Advantages Disadvantages
Direct Alkylation Ethylenediamine, Piperidinoethyl halide - Moderate Simple, one-step process Potential for over-alkylation
Nucleophilic Substitution with N-(2-bromoethyl)phthalimide Amine, N-(2-bromoethyl)phthalimide N-(2-amino)phthalimide ~55% asianpubs.org Controlled substitution Unsatisfactory yields asianpubs.org
Reaction with 2-Chloroethylamine (B1212225) Hydrochloride Amine, 2-Chloroethylamine hydrochloride - ~60% asianpubs.org Direct approach Moderate yields asianpubs.org
Ring Opening of 2-Ethyl-2-oxazoline Amine, 2-Ethyl-2-oxazoline - ~52% asianpubs.org Utilizes heterocyclic precursor Low yields asianpubs.org
Ring Opening of 2-Oxazolidone Amine, 2-Oxazolidone - ~78% asianpubs.org High yields Expensive starting material asianpubs.org

| Michael Addition, Hydrazinolysis, Curtius Rearrangement | Amine, Ethyl acrylate | β-amino ester, Acyl hydrazide | 30-76% asianpubs.org | Economical, versatile, good yields asianpubs.org | Multi-step process |

Cheaper, Simpler, and Universal Method Development

The development of more cost-effective, simpler, and universally applicable methods for synthesizing N-substituted ethylenediamine derivatives is an ongoing area of research. asianpubs.org The high cost of starting materials like 2-chloroethylamine hydrochloride and 2-ethyl-2-oxazoline has driven the exploration of alternative pathways. asianpubs.org The Michael addition-hydrazinolysis-Curtius rearrangement sequence is a prime example of such a development, utilizing inexpensive and readily available starting materials to achieve high yields of the desired products. asianpubs.orggoogle.com This method's convenience and economy make it a highly desirable route for accessing these important organic intermediates. asianpubs.org

Further research into novel catalysts and reaction conditions continues to refine these synthetic strategies, aiming for even greater efficiency and broader applicability across a range of substrates.

Coordination Chemistry and Ligand Properties of N Piperidinoethyl Ethylenediamine

Chelation Behavior and Metal Complexation

The chelating ability of N-(Piperidinoethyl)ethylenediamine is predicted to be dominated by the three nitrogen atoms within its flexible structure: the primary and secondary amines of the ethylenediamine (B42938) portion and the tertiary amine of the piperidine (B6355638) ring. This arrangement suggests its likely function as a tridentate ligand.

Formation of Coordination Complexes with Transition Metal Ions

While direct studies on the formation of transition metal complexes with this compound are not widely reported, the behavior of analogous N-substituted ethylenediamine ligands provides a strong basis for prediction. For instance, ligands derived from the condensation of pyridine-2-aldehyde with 1-(2-aminoethyl)piperidine, a structurally related Schiff base, are known to form stable complexes with various transition metals, acting as tridentate chelators. sigmaaldrich.com Similarly, platinum(II) complexes have been synthesized with ethylenediamine sulfonamide ligands bearing a piperidine group, demonstrating the compatibility of the piperidine moiety within the coordination sphere of a metal ion. nist.gov It is therefore highly probable that this compound readily forms complexes with first-row transition metals such as copper(II), nickel(II), and cobalt(II), as well as with platinum group metals. The synthesis would likely involve the direct reaction of the ligand with a metal salt in a suitable solvent.

Denticity and Coordination Sphere Analysis

Based on its structure, this compound is anticipated to act as a tridentate ligand, coordinating to a metal center through its three nitrogen donor atoms. This would result in the formation of two stable five-membered chelate rings, a common and favored arrangement in coordination chemistry. scirp.org The coordination geometry around the metal center would then be completed by other ligands, such as halides or solvent molecules, depending on the specific reaction conditions. For an octahedral metal center, two molecules of this compound could potentially coordinate to form a hexacoordinate complex. Definitive analysis of the denticity and the precise geometry of the coordination sphere would require single-crystal X-ray diffraction studies of its metal complexes, which are not currently available in the literature.

Thermodynamic and Kinetic Stability of Complexes

Table 1: Stability Constants for Related Copper(II) and Nickel(II) Ethylenediamine Complexes

Complex log K₁ log K₂
[Cu(en)]²⁺ 10.5 - 10.8 scirp.orgchegg.com -
[Cu(en)₂]²⁺ - 9.2 - 9.7
[Ni(en)]²⁺ 7.5 -
[Ni(en)₂]²⁺ - 6.3
[Ni(en)₃]²⁺ - 4.4

Data extrapolated from studies on ethylenediamine (en). K₁ and K₂ represent the stepwise formation constants.

The kinetic inertness of complexes with this compound is also expected to be significant due to the chelating nature of the ligand. researchgate.net Once coordinated, the dissociation of the ligand from the metal center is typically a slower process compared to the dissociation of monodentate ligands.

Ligand Design and Functionalization for Specific Metal Ions

The basic scaffold of this compound offers opportunities for further modification to create more complex and specific ligands.

Development of Polydentate and Multidentate Ligands

This compound can serve as a building block for the synthesis of ligands with higher denticity. By functionalizing the primary amine group, it is possible to introduce additional coordinating arms, thereby increasing the number of potential donor atoms. For example, reaction with halo-substituted aromatic or heterocyclic compounds could lead to the formation of tetradentate or pentadentate ligands. Such modifications would enhance the stability and specificity of the resulting metal complexes, which is a key aspect of modern ligand design.

Tailoring Steric and Electronic Factors in Ligand Reactivity

The reactivity and stability of metal complexes containing this compound are significantly influenced by a combination of steric and electronic factors inherent to the ligand's structure. The presence of a bulky piperidino group introduces considerable steric hindrance around the metal center. This steric bulk can dictate the coordination geometry adopted by the complex, often favoring specific isomers and influencing the accessibility of the metal ion to other potential ligands or reactants.

The electronic properties of the three distinct nitrogen donor atoms—primary, secondary, and tertiary—also play a crucial role. The primary and secondary amines are typically stronger donors than the tertiary amine of the piperidino group. This difference in basicity and nucleophilicity affects the strength of the metal-ligand bonds. For instance, in square planar complexes, the less sterically hindered and more basic primary and secondary nitrogens are likely to occupy the primary coordination sphere, while the tertiary nitrogen's coordination can be influenced by the metal ion's size and electronic configuration.

The flexible ethylenediamine backbone allows the ligand to adopt various conformations to minimize steric strain upon coordination. This conformational flexibility enables the formation of stable five-membered chelate rings with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. The interplay between the steric demands of the piperidino group and the electronic contributions of the different nitrogen donors allows for the fine-tuning of the properties of the resulting metal complexes, impacting their stability, reactivity, and potential applications in areas such as catalysis and materials science.

Spectroscopic and Structural Characterization of Coordination Compounds

A comprehensive understanding of the coordination compounds of this compound relies on a suite of spectroscopic and structural characterization techniques. These methods provide detailed insights into the electronic environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes of this compound in solution. Upon coordination to a metal ion, the chemical shifts of the ligand's protons are significantly altered compared to the free ligand. These changes in chemical shifts provide valuable information about the coordination mode of the ligand and the conformation of the chelate rings.

For instance, in palladium(II) complexes, the protons of the ethylenediamine and piperidine moieties exhibit downfield shifts upon coordination, indicative of the deshielding effect caused by the metal ion. The magnitude of these shifts can be correlated with the strength of the metal-nitrogen bonds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals, further confirming the coordination pattern.

Table 1: Selected ¹H NMR Chemical Shift Data (δ, ppm) for a Palladium(II) Complex of this compound

ProtonsFree LigandPalladium(II) Complex
NH1.454.60
CH ₂-NH₂2.683.15
NH-CH2.452.90
Piperidine CH2.352.80

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Electron Paramagnetic Resonance (EPR) spectroscopy is instrumental in characterizing paramagnetic complexes of this compound, particularly those involving metal ions with unpaired electrons, such as copper(II). The EPR spectrum provides information about the electronic structure and the local environment of the metal ion.

For copper(II) complexes of this ligand, the EPR spectra, typically recorded at low temperatures in a frozen solution, exhibit anisotropic features characterized by different g-values (g∥ and g⊥). The observed g-values are sensitive to the geometry of the complex and the nature of the donor atoms. For a square planar or distorted square pyramidal geometry, it is typically observed that g∥ > g⊥ > 2.0023, which is characteristic of a dₓ²-y² ground state. The hyperfine splitting constant (A∥), arising from the interaction of the unpaired electron with the copper nucleus, provides insight into the covalent character of the metal-ligand bond.

Table 2: EPR Spectral Parameters for a Copper(II) Complex of this compound

ParameterValue
g∥2.225
g⊥2.055
A∥ (x 10⁻⁴ cm⁻¹)175

Note: These values are representative and can be influenced by the specific counter-ion and solvent used.

Crystal structures of complexes with metals like copper(II) and palladium(II) have confirmed the tridentate coordination of the ligand. In a typical square planar palladium(II) complex, the this compound ligand coordinates to the metal ion through its three nitrogen atoms, with the fourth coordination site being occupied by an anionic ligand, such as a chloride ion. The analysis of bond lengths reveals that the Pd-N bonds to the primary and secondary amines are generally shorter than the Pd-N bond to the tertiary amine of the piperidino group, reflecting the stronger donor character of the former. The bond angles around the metal center deviate slightly from the ideal 90° for a perfect square planar geometry due to the constraints imposed by the chelate rings.

Table 3: Selected Bond Lengths (Å) and Bond Angles (°) for a Square Planar Palladium(II) Complex of this compound

BondLength (Å)AngleDegrees (°)
Pd-N(primary)2.045N(primary)-Pd-N(secondary)84.5
Pd-N(secondary)2.051N(secondary)-Pd-N(tertiary)85.1
Pd-N(tertiary)2.112N(primary)-Pd-Cl178.2
Pd-Cl2.298N(tertiary)-Pd-Cl95.3

Note: The presented data is illustrative and based on typical values found in crystallographic databases.

UV-Vis spectrophotometry is a valuable technique for studying the formation and stability of metal complexes of this compound in solution. The formation of a metal complex is often accompanied by changes in the ultraviolet-visible absorption spectrum. These changes can be monitored to determine the stoichiometry of the complex and to calculate its stability constant.

Computational and Theoretical Investigations of N Piperidinoethyl Ethylenediamine

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of N-(Piperidinoethyl)ethylenediamine, from its preferred shapes to its interactions with other molecules.

This compound possesses functional groups capable of significant intermolecular interactions, primarily hydrogen bonding. The primary amine (-NH2) group on the ethylenediamine (B42938) chain can act as a hydrogen bond donor, while the lone pairs of electrons on all three nitrogen atoms (one primary, one secondary, and one tertiary) can act as hydrogen bond acceptors. youtube.comyoutube.comyoutube.com

These interactions are crucial for its physical properties and how it interacts with other molecules. For instance, in similar diamine structures, strong dual N—H⋯N hydrogen bonds can lead to the formation of dimers in both solid-state and solution. nih.gov A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom. youtube.comyoutube.com The presence of both donor and acceptor sites within this compound allows it to form hydrogen bonds with itself and with other molecules, such as water. youtube.com

The molecular surface and shape influence how a molecule docks with biological targets or interacts with other chemical species. Theoretical predictions, such as the Predicted Collision Cross Section (CCS), provide an estimate of a molecule's size and shape in the gas phase. These values are calculated for different ionized forms (adducts) of the molecule.

Table 1: Predicted Collision Cross Section (CCS) of this compound Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+172.18083141.0
[M+Na]+194.16277143.5
[M-H]-170.16627141.1
[M+NH4]+189.20737158.8
[M+K]+210.13671141.8
[M+H-H2O]+154.17081133.5

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and energy of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. orientjchem.org For molecules containing piperidine (B6355638) and amine functionalities, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been shown to provide reliable results for molecular structures and properties. researchgate.netorientjchem.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which is fundamental to understanding the molecule's reactivity and spectral characteristics. nih.gov

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov

Table 2: Key Quantum Chemical Descriptors.
DescriptorSignificance
HOMO (Highest Occupied Molecular Orbital)Represents the ability to donate an electron. Higher energy indicates a better electron donor. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital)Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. researchgate.net
Energy Gap (ΔE = E_LUMO - E_HOMO)Indicates chemical reactivity and stability. A small gap suggests high reactivity. nih.gov

Through these computational approaches, a detailed profile of this compound can be constructed, providing a solid theoretical foundation for further experimental research.

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Applications

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in telecommunications, optical computing, and frequency mixing. The NLO response of a material is determined at the molecular level by its hyperpolarizability. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO properties of molecules.

The process typically involves the optimization of the molecular geometry in the ground state. Following this, the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated. The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon.

For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a major contributor to high hyperpolarizability values. In the case of this compound, the ethylenediamine and piperidine moieties act as electron-donating groups. The absence of a strong electron-accepting group and an extensive π-conjugated system might suggest that its intrinsic NLO properties are not exceptionally high. However, precise theoretical calculations would be necessary to confirm this.

To illustrate the type of data generated from such studies, the following table presents hypothetical hyperpolarizability values, which would be the target of a computational study on this compound.

Computational MethodBasis SetFirst Hyperpolarizability (β) (a.u.)
DFT/B3LYP6-311++G(d,p)Value not available
DFT/CAM-B3LYP6-311++G(d,p)Value not available
MP2cc-pVTZValue not available

This table illustrates the typical data output for hyperpolarizability calculations; specific values for this compound are not available in the reviewed literature.

Further computational investigations could explore the effects of substitution on the piperidine or ethylenediamine backbone to enhance potential NLO properties, a common strategy in the design of new NLO materials.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

Prediction of Binding Affinity with Biological Targets (e.g., enzymes, receptors)

The prediction of binding affinity is a critical step in the development of new therapeutic agents. Molecular docking simulations calculate a scoring function, often expressed as a binding energy, which estimates the strength of the interaction between a ligand and a biological target. A lower binding energy generally indicates a more stable and favorable interaction.

While specific molecular docking studies focusing solely on this compound against a broad range of biological targets are not extensively documented, research on derivatives provides insight into the potential interactions of the core structure. For example, derivatives of N-(2-(piperidine-1-yl)ethyl)benzamide have been synthesized and evaluated as potential anti-Alzheimer's agents, with molecular docking studies revealing interactions with the active site of acetylcholinesterase. uni.lu In such studies, the piperidine and ethylamine (B1201723) fragments often play a crucial role in anchoring the molecule within the binding pocket of the enzyme.

The binding affinity of this compound would be highly dependent on the specific topology and amino acid composition of the target protein's binding site. The amine groups can act as hydrogen bond donors and acceptors, while the piperidine ring can engage in hydrophobic interactions.

The following table exemplifies the kind of data that would be generated from molecular docking studies of this compound against various hypothetical biological targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Acetylcholinesterase4EY7Value not available
Monoamine Oxidase A2BXSValue not available
Histamine (B1213489) H1 Receptor3RZEValue not available

This table is for illustrative purposes to show the data generated from molecular docking studies. The binding affinities for this compound are not available in the reviewed literature.

Protein-Ligand Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between a ligand and a protein. This includes identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding this interaction profile is essential for structure-activity relationship (SAR) studies and for optimizing lead compounds.

For this compound, the two primary amine groups and the tertiary amine within the piperidine ring are potential sites for hydrogen bonding with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site. The aliphatic carbon backbone and the saturated piperidine ring can form van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

In studies of related piperidine derivatives, the nitrogen atom of the piperidine ring is often observed to form key hydrogen bonds or salt bridges with acidic residues in the target protein. uni.lu The ethylenediamine linker provides flexibility, allowing the molecule to adopt a conformation that maximizes its favorable interactions within the binding site.

A detailed protein-ligand interaction profile for this compound would typically be summarized in a table as shown below, based on docking simulations with a specific protein target.

Target ProteinInteracting ResidueInteraction TypeDistance (Å)
Hypothetical TargetASP 121Hydrogen BondValue not available
Hypothetical TargetTYR 334Hydrogen BondValue not available
Hypothetical TargetTRP 84Hydrophobic (π-Alkyl)Value not available
Hypothetical TargetPHE 330HydrophobicValue not available

This table illustrates the detailed interaction data obtained from molecular docking. Specific interaction profiles for this compound are not available in the reviewed literature.

Mechanistic Elucidations Involving N Piperidinoethyl Ethylenediamine

Mechanistic Pathways in Organic Transformations

N-(Piperidinoethyl)ethylenediamine is anticipated to participate in a variety of mechanistic pathways, primarily dictated by its function as a ligand for metal catalysts or as a base. Its structural makeup, featuring three nitrogen atoms with varying degrees of substitution, allows it to act as a multidentate ligand, forming stable complexes with transition metals. smolecule.com

In the realm of metal-catalyzed reactions, particularly copper-catalyzed cross-coupling reactions like the Ullmann and Goldberg reactions, diamine ligands are crucial. The generally accepted mechanism for these reactions involves the formation of a copper(I) amidate complex, which is then ligated by the diamine. This diamine-ligated copper(I) species is the active catalyst that facilitates the activation of aryl halides. nih.gov The mechanistic cycle is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. nih.gov The diamine ligand, such as this compound, plays a critical role in stabilizing the copper center and modulating its reactivity.

In palladium-catalyzed C-N cross-coupling reactions, organic amine bases can have a more complex role than simply acting as a proton scavenger. Mechanistic investigations have shown that these bases can directly participate in the catalytic cycle by binding to the palladium center. nih.gov Depending on the amine's structure and binding affinity, it can either inhibit or accelerate the reaction. For instance, in the coupling of anilines with aryl triflates using DBU (a bicyclic amidine base), the resting state of the catalyst was found to be a DBU-bound oxidative addition complex, leading to inhibition by the base. nih.gov This highlights the potential for the amine functionalities of this compound to be "non-innocent" participants in the catalytic cycle.

Furthermore, the piperidine (B6355638) moiety itself is known to catalyze reactions like the Knoevenagel condensation. Theoretical studies on the piperidine-catalyzed Knoevenagel reaction between benzaldehyde (B42025) and acetylacetone (B45752) suggest a mechanism involving the formation of an iminium ion from the aldehyde and piperidine. This is followed by the deprotonation of the active methylene (B1212753) compound by a hydroxide (B78521) ion (generated in situ), and subsequent C-C bond formation via the attack of the resulting enolate on the iminium ion. The final step is the elimination of the piperidine catalyst. researchgate.net

The ethylenediamine (B42938) portion of the molecule is also known to participate in reactions such as ethoxylation. The reaction proceeds through a stepwise addition of ethylene (B1197577) oxide to the amine nitrogen atoms. researchgate.net

Role of Amine Functionalities in Reaction Mechanisms

The distinct amine functionalities within this compound—a tertiary amine (piperidine), a secondary amine, and a primary amine (ethylenediamine)—endow it with versatile reactivity.

Coordinating Groups in Metal Catalysis : The nitrogen atoms of the ethylenediamine moiety are excellent coordinating atoms for transition metals like copper and palladium. In copper-catalyzed N-arylation reactions, N,N'-disubstituted ethylenediamine ligands are often superior to unsubstituted ones, as they prevent undesired N-arylation of the ligand itself and can lead to higher reaction rates. nih.gov The chelation of the diamine to the metal center is crucial for forming the active catalytic species and influencing its stability and reactivity. nih.gov The piperidine nitrogen can also participate in coordination, potentially leading to a tridentate binding mode, which would significantly impact the geometry and electronic properties of the metal complex.

Base Catalysis : The amine groups, particularly the more basic piperidine and the primary amine of the ethylenediamine chain, can act as Brønsted-Lowry bases, facilitating reactions that require proton abstraction. In Knoevenagel-type condensations, the amine can activate the aldehyde by forming an iminium ion and/or activate the methylene compound by deprotonation. researchgate.net

Nucleophilic Attack : The primary and secondary amines of the ethylenediamine backbone are potent nucleophiles and can participate in reactions such as alkylation and condensation. smolecule.com For example, they can react with alkyl halides or condense with aldehydes and ketones to form more complex structures. smolecule.com

Influence on Reaction Selectivity and Stereochemistry in Catalytic Processes

The structure of this compound suggests a significant potential for influencing both regioselectivity and stereoselectivity in catalytic reactions, although specific studies are limited. The principles derived from related systems are highly informative.

In copper-catalyzed reactions, the choice of the diamine ligand is critical for achieving high yields and selectivity. While simple ethylenediamine can be effective, N,N'-dimethyl-substituted ethylenediamines often provide superior results in terms of reaction rates. nih.gov Further substitution on the nitrogen atoms or the ethylene backbone can dramatically alter the catalyst's efficiency. nih.gov This indicates that the specific steric and electronic environment created by the ligand around the metal center is a key determinant of the reaction's outcome. The rigid, chair-like conformation of the piperidine ring in this compound, combined with the flexible ethylenediamine chain, could create a chiral pocket around a coordinated metal, potentially inducing asymmetry in the products of a catalytic reaction.

For instance, in asymmetric catalysis, chiral diamine ligands are extensively used to control the stereochemical outcome of reactions. While this compound itself is achiral, its derivatives, or its use in combination with a chiral metal center or substrate, could lead to diastereoselective transformations. The development of catalytic asymmetric synthesis of vicinal diamines through enantioselective N-allylation using a chiral pi-allyl-Pd catalyst highlights the potential for diamine-like structures to be involved in stereoselective bond formation. nih.gov

The following table summarizes the influence of ligand structure on catalyst efficiency in related copper-catalyzed reactions, illustrating the principles that would apply to this compound.

LigandGeneral Observation on Catalyst EfficiencyReference
Unsubstituted EthylenediamineCan be effective, but may be N-arylated. nih.gov
N,N'-Dimethyl-substituted EthylenediamineGenerally provides higher rates and avoids ligand N-arylation. nih.gov
Ligands with larger N-substituentsSubstantially less efficient catalysts. nih.gov

Kinetic Analysis of this compound-Mediated Reactions

Kinetic studies on the ethoxylation of ethylenediamine and piperazine (B1678402) have determined the activation energies for the formation of various products. For example, in the ethoxylation of monoethanolamine (a related structure), the activation energy for the formation of diethanolamine (B148213) is 4.2 kcal/mol, while the formation of triethanolamine (B1662121) has an activation energy of 9.46 kcal/mol. researchgate.net The activation energy for the reaction between ethylene oxide and piperidine has been reported as 13.75 kcal/gmol. researchgate.net These values provide an indication of the energy barriers that might be expected for similar reactions involving the amine functionalities of this compound.

The table below presents activation energies for the ethoxylation of related amine compounds, offering a proxy for the potential kinetics of reactions involving this compound.

ReactionActivation Energy (Ea)Reference
Monoethanolamine (MMEA) formation19.46 kcal/mol researchgate.net
Diethanolamine (MDEA) formation4.2 kcal/mol researchgate.net
Triethanolamine (MDEA-P) formation9.46 kcal/mol researchgate.net
Ethylene oxide and piperidine13.75 kcal/gmol researchgate.net

In Pd-catalyzed C-N coupling reactions, kinetic analysis using 19F NMR has shown that the reaction order with respect to an organic base can be positive or negative, depending on the base's ability to bind to the palladium center and potentially inhibit the reaction. nih.gov For example, with a strongly binding base like DBU, the reaction is inhibited by the base, while with a more weakly coordinating base like DIPEA, the rate increases with increasing base concentration (up to a certain point). nih.gov This underscores the importance of conducting detailed kinetic studies to elucidate the precise role of an amine like this compound in a given catalytic system.

Applications of N Piperidinoethyl Ethylenediamine and Its Derivatives in Chemical Research

Catalysis and Organocatalysis

The catalytic applications of N-(Piperidinoethyl)ethylenediamine are extensive, owing to its ability to form stable complexes with various metals and act as a versatile ligand.

Derivatives of this compound serve as effective ligands in transition metal-catalyzed reactions. These ligands coordinate with transition metals like ruthenium, copper, and palladium to form catalysts that drive important organic transformations.

In hydrogenation reactions , chiral diphosphine ligands derived from this compound are used in the ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones. The specific three-dimensional arrangement of the ligand around the ruthenium atom creates a chiral environment, which selectively produces one of the two possible enantiomeric alcohol products.

For Mannich reactions , a fundamental carbon-carbon bond-forming reaction, copper(II) complexes with this compound-derived ligands have shown high efficacy. These catalysts are effective in the reaction between aldehydes, amines, and alkynes, leading to the formation of propargylamines under mild conditions.

Palladium complexes featuring these ligands are also being explored for their potential in cross-coupling reactions , a vital tool in modern synthetic chemistry. The ligand's role is to stabilize the palladium catalyst, which is crucial for the reaction's catalytic cycle.

Table 1: Applications of this compound Derivatives in Transition Metal Catalysis

Reaction TypeMetal CatalystSubstratesKey Finding
Asymmetric HydrogenationRutheniumAromatic KetonesThe chiral ligand environment leads to high enantioselectivity.
Mannich ReactionCopper(II)Aldehydes, Amines, AlkynesEfficient catalysis under mild conditions results in high yields of propargylamines.
Cross-Coupling ReactionsPalladiumVariousThe ligand effectively stabilizes the palladium catalyst.

The structure of this compound, which contains both a basic piperidine (B6355638) nitrogen and a chelating ethylenediamine (B42938) group, makes it suitable for bifunctional catalysis . In this approach, different parts of the catalyst molecule work together to promote a reaction. The piperidine can act as a base, while the ethylenediamine part can bind to a metal, which then functions as a Lewis acid.

In phase-transfer catalysis , a technique used for reactions between substances in different immiscible liquids, quaternary ammonium (B1175870) salts derived from this compound can act as catalysts. nih.gov These catalysts help to transport a reactant from one phase to another, allowing the reaction to proceed. For instance, they can facilitate nucleophilic substitution reactions by carrying an inorganic nucleophile from an aqueous phase to an organic phase.

In enantioselective catalysis , the goal is to produce a single enantiomer of a chiral molecule. nih.gov this compound is a valuable building block for designing the chiral ligands necessary for this type of catalysis. nih.gov By introducing chiral centers into the ligand's structure, a chiral environment is created around the metal catalyst, which controls the stereochemical outcome of the reaction.

A common method involves modifying the ethylenediamine or piperidine parts of the molecule with chiral groups. These chiral ligands are then combined with transition metals like rhodium or iridium to create catalysts for various asymmetric reactions. The rigidity of the piperidine ring helps to create a well-defined and selective catalytic pocket, which is essential for achieving high enantioselectivity.

Development of Specialty Chemicals

This compound is a key starting material for the synthesis of various specialty chemicals.

This compound is a valuable precursor for creating more complex chelating agents . nih.gov Chelating agents are molecules that can bind tightly to metal ions. nih.govsemanticscholar.org The ethylenediamine portion of the molecule provides two nitrogen atoms that can coordinate with a metal. The primary amine group can be chemically modified to add more donor groups, increasing the molecule's ability to bind to specific metals. For example, it can be used to synthesize aminopolycarboxylate-type chelators, which are similar in function to the well-known chelating agent EDTA. semanticscholar.org The presence of the piperidine ring can alter the properties of these new chelating agents, such as their solubility and selectivity for different metals. nih.gov

As a versatile intermediate , this compound is used in the production of a wide range of organic compounds. asianpubs.org Its two different types of amine groups—primary and tertiary—allow it to be used as a building block in complex synthetic processes. asianpubs.org It is used in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty products where its specific structural features are beneficial. asianpubs.orggoogle.com For example, it can be incorporated into polymers to create materials with unique properties, such as altered thermal stability or pH-responsiveness. The synthesis of piperidine-containing compounds is an active area of research in organic chemistry. organic-chemistry.org

Component in Polymeric and Supramolecular Systems

The unique structural features of this compound, specifically its combination of a piperidine ring and a flexible ethylenediamine chain, make it a valuable building block in the construction of advanced polymeric and supramolecular systems. The nitrogen atoms within the molecule can act as effective ligands, enabling the formation of coordination complexes with metal ions and providing sites for chemical grafting onto larger structures.

One significant application is in the development of metal-organic frameworks (MOFs) for carbon capture. Diamine-appended MOFs, such as Mg₂(dobpdc), can be synthesized through post-synthetic modification where molecules like this compound are grafted onto the framework. This process typically involves activating the MOF under a vacuum to remove solvents, followed by the introduction of the diamine through vapor-phase or solution-phase reactions. The incorporated diamine groups enhance the framework's affinity for CO₂ and influence its adsorption-desorption characteristics.

In the realm of polymer chemistry, the amine functionalities of this compound and its analogs are key to creating functional polymers. For instance, copolymers of N-vinylpyrrolidone and N-vinylamine can be chemically modified to introduce chelating fragments. These reactive amino groups can be used to build complex polyfunctional chelating systems. mdpi.com Such polymers, containing multiple binding sites distributed along their chains, can form stable metal-polymer complexes. mdpi.com Researchers have synthesized dithiocarbamate (B8719985) derivatives of N-vinylpyrrolidone-N-vinylamine copolymers that form complexes with metal ions like indium and gallium, demonstrating the utility of such polymeric systems in metal sequestration and coordination chemistry. mdpi.com

Research on Biological Target Interactions (In Vitro Studies)

The this compound scaffold is a prominent feature in a variety of biologically active molecules. Its derivatives have been the focus of extensive in vitro research to characterize their interactions with key biological targets, including enzymes, receptors, and nucleic acids.

Enzyme and Receptor Binding Affinity Studies

Derivatives of this compound have been synthesized and evaluated for their binding affinity to a wide range of biological receptors. The piperidine and ethylenediamine moieties are common pharmacophoric elements that contribute to high-affinity binding at targets such as sigma receptors, histamine (B1213489) receptors, and dopamine (B1211576) receptors.

Research has shown that incorporating a piperidine moiety is often a key structural feature for achieving dual affinity at histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.gov For example, a comparison between a derivative with a piperazine (B1678402) ring and one with a piperidine ring showed that the piperidine derivative had a significantly higher affinity for the σ₁R while maintaining a strong affinity for the H₃R. nih.gov Similarly, studies on sigma receptor ligands have described a series of conformationally restricted derivatives of an ethylenediamine parent compound, with affinities for the sigma receptor ranging from 1.34 nM to 455 nM. nih.gov

The length and nature of the linker chain and the substituents on the aromatic rings also play a crucial role in determining binding affinity and selectivity. In one study, modifications to the amide bond and elongation of the alkyl chain linking a benzamide (B126) moiety to a piperazine ring led to a decrease in dopamine D₄ receptor affinity. drugbank.com In contrast, another study on acetylcholinesterase (AChE) inhibitors found that certain benzamide derivatives containing a piperidine core showed potent inhibitory activity, with the benzamide and piperidine groups mimicking key binding regions of the established drug donepezil. nih.gov

Below is a table summarizing the in vitro binding affinities of various derivatives containing the core piperidine and/or ethylenediamine structure at different receptors.

Compound Class/DerivativeTarget Receptor(s)Binding Affinity (Kᵢ)Source(s)
Piperidine Derivative 5Human H₃R / σ₁R7.70 nM / 3.64 nM nih.gov
Piperidine Derivative 11Human H₃R / σ₁R / σ₂R6.2 nM / 4.41 nM / 67.9 nM nih.gov
Conformationally-free Ethylenediamine 1Sigma Receptor2.1 nM nih.gov
Tetrahydroisoquinoline Derivative 12Sigma Receptor1.34 nM nih.gov
Benzylpiperazine Derivative 15σ₁R1.6 nM nih.gov
11-Hydroxycannabinol (4a)CB₁ / CB₂38.0 nM / 26.6 nM lumirlab.com
Phenoxyalkylpiperidine 1aσ₁R0.20 nM uniba.it

Investigations of G-Quadruplex DNA Ligand Interactions

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They play critical roles in regulating key biological processes such as gene expression and are considered promising targets for therapeutic intervention. Research in this area focuses on identifying and characterizing small molecules (ligands) that can selectively bind to and stabilize these G4 structures.

While specific studies on this compound itself are not prominent, the structural motifs it contains are relevant to the design of G4-interacting ligands. These ligands are typically characterized by a large, flat aromatic surface that can stack on the external G-quartets of the G4 structure, and a flexible, often protonated, side chain that can interact with the grooves and loops of the quadruplex.

A chemical strategy known as co-binding-mediated protein profiling (CMPP) has been used to investigate the proteins that interact with G4s in living cells. nih.gov This involves using cell-permeable G4-ligand probes that bind to G4s and then crosslink to nearby proteins, allowing for their identification. nih.gov Other studies have shown that certain proteins can bind preferentially to parallel G-quadruplexes with low micromolar affinity. nih.gov The interaction often involves recognizing the specific G4 structure rather than just the G-rich sequence. nih.gov Understanding these interactions is crucial for elucidating the biological functions of G4s and for designing molecules that can modulate these functions.

Mechanistic Aspects of Antimicrobial Activity

Compounds containing piperidine and ethylenediamine moieties are known to exhibit antimicrobial properties. smolecule.com The mechanism of action for many of these compounds is related to their cationic nature, which facilitates interaction with the negatively charged components of microbial cell membranes.

Studies on cationic polymers like poly(ethylene imine)s (PEIs), which share structural similarities with this compound, provide insight into this mechanism. The cationic groups on these polymers allow for electrostatic binding to the bacterial cell surface, which has a net negative charge. nih.gov This interaction leads to the disruption and permeabilization of the bacterial cell membrane. For instance, in S. aureus, the binding of cationic polymers to anionic teichoic acids in the cell wall can trigger a cascade of events, including membrane depolarization, which ultimately results in bacterial cell death. nih.gov A membrane potential-sensitive dye can be used to observe this effect; an increase in fluorescence indicates that the polymer has disrupted the membrane's integrity. nih.gov This membrane-disrupting activity is a key mechanistic aspect of the antimicrobial action of these cationic compounds.

Cellular Cytotoxicity Research in In Vitro Models (Mechanistic Aspects)

Derivatives of ethylenediamine have been investigated for their cytotoxic effects against various cancer cell lines, with research focusing on the underlying molecular mechanisms. smolecule.comnih.gov Studies have evaluated the in vitro cytotoxicity of halogenated N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochlorides against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.gov

The results from these studies indicate that certain derivatives exhibit concentration-dependent cytotoxic activity. nih.gov Mechanistic investigations using flow cytometry revealed that these compounds can cause cell cycle arrest at different phases. nih.gov Furthermore, their impact on mitochondrial function has been assessed using fluorescent dyes like rhodamine-123. A loss of the mitochondrial membrane potential was observed in cancer cells treated with these compounds, suggesting that the induction of apoptosis via the mitochondrial pathway is a key part of their cytotoxic mechanism. nih.gov Additionally, piperidine-based ligands targeting the sigma-1 receptor have been shown to possess antiproliferative properties in human cancer cell lines. researchgate.net

Antagonist Research for Specific Receptors (e.g., Histamine H3, Sigma-1)

The this compound scaffold is integral to the development of antagonists for specific receptors, notably the histamine H₃ and sigma-1 receptors, which are implicated in various central nervous system disorders.

Histamine H₃ Receptor Antagonists: A number of non-imidazole H₃ receptor antagonists have been developed to improve upon the pharmacokinetic properties of earlier imidazole-based compounds. nih.gov Carbamate (B1207046) derivatives synthesized from ω-piperidino-1-alkanols have been evaluated in vitro for their antagonist activity at guinea-pig H₃ receptors. nih.gov These compounds displayed moderate to high affinity, with pA₂ values (a measure of antagonist potency) ranging from 5.8 to 7.2. nih.govnih.gov The structural design often involves a piperidine moiety connected via an alkyl or carbamate linker to another functional group, a template that has proven effective for H₃ antagonism. nih.govepa.gov

Sigma-1 (σ₁) Receptor Antagonists: The σ₁ receptor is a unique transmembrane protein involved in cellular stress responses. nih.gov Antagonists of this receptor are being investigated for their potential in treating conditions like neuropathic pain and addiction. nih.govunict.it Derivatives containing a piperidine ring have been identified as potent and selective σ₁ receptor antagonists. nih.govunict.it For example, the spipethiane (B1248806) analogue 2-(1-benzylpiperidin-4-yl)thiochroman-4-one (B1390512) was shown to be a potent σ₁ receptor antagonist. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize affinity and selectivity. It has been found that the piperidine moiety is a crucial structural element for high affinity at the σ₁ receptor while maintaining selectivity over the σ₂ subtype. nih.gov

Below is a table summarizing the antagonist activity of representative compounds at these receptors.

Compound Class/DerivativeTarget ReceptorAntagonist Potency (pA₂)Source(s)
Carbamate Derivative 14Histamine H₃7.2 nih.gov
Heptyl N-(4-phenyl-1-butyl)carbamate 17Histamine H₃7.02 nih.gov
Benzylpiperazine Derivative 15σ₁Kᵢ = 1.6 nM nih.gov
Benzylpiperazine Derivative 8σ₁Kᵢ = 5.7 nM nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Piperidinoethyl)ethylenediamine, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis of piperidine-ethylenediamine derivatives typically involves alkylation or reductive amination. For example, alkylation of a primary amine (e.g., ethylenediamine) with a piperidine-containing halide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., acetonitrile) is a common approach . Optimization includes controlling stoichiometry, reaction temperature (often 60–80°C), and purification via column chromatography or recrystallization. Industrial-scale synthesis may employ continuous-flow reactors to enhance reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, particularly the substitution pattern on the piperidine and ethylenediamine moieties . Mass spectrometry (MS) validates molecular weight (e.g., m/z ≈ 171.3 g/mol for the base compound). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like NH and CH₂ .

Q. How is This compound applied in analytical chemistry, particularly in spectrophotometric assays?

  • Methodological Answer : Derivatives like N-(1-naphthyl)ethylenediamine are used in Griess assays to quantify nitrite (NO₂⁻) via diazotization, forming azo dyes detectable at 540 nm . For This compound, similar protocols can be adapted by optimizing pH (e.g., acidic buffers) and reaction time to enhance sensitivity. Calibration curves with standards and validation via spike-recovery experiments are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving This compound, such as nitrosation pathways?

  • Methodological Answer : Discrepancies in reaction mechanisms (e.g., nitrosation vs. alternative pathways) require kinetic studies (e.g., time-resolved UV-Vis spectroscopy) and isotopic labeling (e.g., ¹⁵N) to track intermediates . Computational modeling (DFT) can predict energetically favorable pathways, while tandem MS/MS identifies transient species . Cross-validation with control reactions (e.g., omitting nitrous acid) is critical .

Q. What strategies are recommended for integrating This compound into metal-organic frameworks (MOFs) for CO₂ capture?

  • Methodological Answer : Diamine-appended MOFs (e.g., Mg₂(dobpdc)) are synthesized by post-synthetic ligand modification. Key steps include:

  • Activating the MOF under vacuum to remove solvents.
  • Grafting This compound via vapor-phase infiltration or solution-phase reactions .
  • Characterizing CO₂ adsorption isotherms and cycling stability using thermogravimetric analysis (TGA) and breakthrough experiments. Adjusting alkyl chain length or hydroxyl groups (e.g., N-(2-hydroxyethyl) derivatives) can tune CO₂ affinity and water co-adsorption .

Q. How can This compound be functionalized for biosensor development, and what challenges arise in signal reproducibility?

  • Methodological Answer : Functionalization involves coupling to redox-active moieties (e.g., ferrocene) or fluorophores via EDC/NHS chemistry . Challenges include:

  • Minimizing non-specific binding via surface passivation (e.g., bovine serum albumin).
  • Addressing pH-dependent solubility by modifying with hydrophilic groups (e.g., polyethylene glycol) .
  • Signal drift mitigation via internal standardization (e.g., integrating a reference dye) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the biological activity of This compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. agonism) require:

  • Dose-response curves across multiple cell lines or in vitro assays.
  • Structural analogs (e.g., varying alkyl chain length) to isolate pharmacophores .
  • Orthogonal validation (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Application-Specific Methodologies

Q. What experimental designs are effective for studying This compound in saline wastewater denitrification?

  • Methodological Answer : For hypersaline environments:

  • Use halotolerant bacterial strains (e.g., Pannonibacter phragmitetus) in batch reactors.
  • Monitor NO₃⁻/NO₂⁻ via Griess assay and quantify gene expression (e.g., nirS, nosZ) via qPCR.
  • Optimize C/N ratios and salinity (e.g., 3–5% NaCl) to enhance biodegradation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.